4-(tert-butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Neuropathic Pain Calcium Channel Blocker N-type Calcium Channel

4-(tert-Butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a patented, multi-target small molecule belonging to the aryl amide class, specifically identified as a five-membered heterocyclic benzamide derivative. The compound was disclosed in patent WO2015148350 and is characterized as an inhibitor of Tropomyosin-related kinase A (TrkA).

Molecular Formula C21H25N5O
Molecular Weight 363.465
CAS No. 921095-41-2
Cat. No. B2749991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide
CAS921095-41-2
Molecular FormulaC21H25N5O
Molecular Weight363.465
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)C(C)(C)C)C
InChIInChI=1S/C21H25N5O/c1-14-6-11-18(12-15(14)2)26-19(23-24-25-26)13-22-20(27)16-7-9-17(10-8-16)21(3,4)5/h6-12H,13H2,1-5H3,(H,22,27)
InChIKeyPDDAIXQOPASAGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921095-41-2) – Compound Class and Key Characteristics for Procurement


4-(tert-Butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a patented, multi-target small molecule belonging to the aryl amide class, specifically identified as a five-membered heterocyclic benzamide derivative [1]. The compound was disclosed in patent WO2015148350 and is characterized as an inhibitor of Tropomyosin-related kinase A (TrkA) [2]. Its structure integrates a tetrazole moiety linked via a methylene bridge to a benzamide core substituted with a tert-butyl group, distinguishing it from simpler benzamide analogs. The compound has been studied for its potential in treating chronic pain, neuropathic pain, and pruritus [2].

Why Generic Substitution of 4-(tert-butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide is Scientifically Unsound


4-(tert-Butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide cannot be generically substituted by other in-class benzamide derivatives because its specific substitution pattern on the tetrazole (3,4-dimethylphenyl) and the core (4-tert-butyl) enables a unique polypharmacological profile, involving both TrkA kinase inhibition [1] and modulation of voltage-gated calcium channels. Published binding data confirms potent affinity for the N-type calcium channel (IC50 = 150 nM) [2] and functional antagonism at T-type calcium channels [3], a combination not generally shared by unsubstituted or differently substituted benzamide tetrazoles. Absent these precise structural features, a generic analog may fail to reproduce the desired efficacy in neuropathic pain models, potentially leading to experimental inconsistency and resource wastage in both academic and industrial settings.

Quantitative Differentiation Guide for 4-(tert-butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide vs. Closest Analogs


N-type Calcium Channel Blockade Selectivity – Differentiation via Ion Channel Potency

4-(tert-Butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide demonstrates a quantifiable blockade of the N-type calcium channel (alpha-1B/alpha-2-delta-1/beta-1b) with an IC50 of 150 nM measured via whole-cell patch clamp electrophysiology in HEK293 cells [1]. While no direct comparator is available for this specific scaffold, this IC50 is within the range of clinically validated N-type calcium channel blockers (e.g., ziconotide and gabapentinoid targets), indicating equipotency with known therapeutic agents. In contrast, within the same assay format, the compound exhibits substantially weaker inhibition of the L-type calcium channel (IC50 = 1.84E+3 nM), suggesting a favorable selectivity window of approximately 12-fold for N-type over L-type channels [1]. Such selectivity is critical for reducing cardiovascular side effects commonly associated with L-type calcium channel antagonism.

Neuropathic Pain Calcium Channel Blocker N-type Calcium Channel

T-type Calcium Channel Antagonism – Polypharmacological Differentiation

The compound exhibits its distinct pharmacological profile through antagonism at the T-type calcium channel alpha1G subunit. At a concentration of 1 µM, it inhibits peak currents in HEK293 cells expressing the human alpha1G subunit [1]. This dual activity—combined with the N-type calcium channel blockade—represents a polypharmacological mechanism not observed in most single-target calcium channel blockers. Many clinically used calcium channel modulators (e.g., ethosuximide for T-type, gabapentin for N-type) target only one channel subtype. The dual N-type/T-type antagonism of this compound is hypothesized to provide a synergistic therapeutic effect in chronic pain conditions, a hypothesis currently being investigated in vivo [2].

T-type Calcium Channel Pain CNS Pharmacology

TrkA Kinase Inhibition – Target Engagement for Neurotrophin-Mediated Pain

A key differentiator of 4-(tert-butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide is its dual-target inhibition of Tropomyosin-related kinase A (TrkA) in addition to calcium channel blockade [1]. TrkA is the high-affinity receptor for Nerve Growth Factor (NGF), a key mediator of chronic and neuropathic pain. By simultaneously blocking the NGF/TrkA signaling pathway and calcium channel-mediated neurotransmission, the compound addresses two distinct pain pathways concurrently. No closely related benzamide tetrazole analog has demonstrated this specific combination of target engagement. Pure TrkA inhibitors (e.g., investigational agents such as PF-06273340) lack calcium channel activity, while calcium channel blockers do not directly inhibit TrkA. The patent data indicates this compound is being developed specifically for indications involving both pathways, including chronic and neuropathic pain, pruritus, and certain cancers [1].

TrkA Inhibition Neuropathic Pain Kinase Inhibitor

Structural Differentiation from Close Analogs – 3,4-Dimethyl Substitution on Tetrazole

The 3,4-dimethyl substitution on the phenyl ring attached to the tetrazole moiety distinguishes this compound from analogs with unsubstituted phenyl or halogen-substituted phenyl tetrazoles. Patent literature on tetrazole-substituted aryl amide derivatives indicates that small substituent changes on the tetrazole phenyl ring can dramatically alter receptor subtype selectivity, particularly between P2X3/P2X2/3 purinergic receptors and alpha-7 nAChR [1]. While specific comparative affinity data for the 3,4-dimethyl variant versus other substituted analogs is not publicly available, the general SAR principle established in related patent families (e.g., US20090093523) demonstrates that ortho, meta, and para substituents on the tetrazole phenyl ring critically impact target engagement and off-target profiles [1]. The 3,4-dimethyl configuration likely provides a specific steric and electronic environment that favors TrkA binding and calcium channel interaction over purinergic receptor activity, based on class-level inference from the broader patent data.

Structure-Activity Relationship Tetrazole Modification Selectivity Optimization

Therapeutic Indication Differentiation – Patented for Specific Pain Disorders

This compound is explicitly patented for the treatment of chronic pain, neuropathic pain, pruritus, and certain cancers [1]. This indication spectrum differentiates it from other benzamide tetrazole compounds that are patented for distinct therapeutic areas, such as ACAT inhibition (cardiovascular) [2] or P2X3/P2X2/3 antagonism (genitourinary and respiratory disorders) [3]. The specific investigation of this compound in neuropathy models, supported by related publications exploring T-type calcium channel modulators in spinal nerve ligation-induced neuropathic pain [4], provides confidence that its pharmacological profile has been validated in disease-relevant contexts. Procuring this specific compound rather than an analog patented for a different indication ensures alignment with the intended pain-related research program and reduces the risk of off-target or irrelevant pharmacology.

Pain Management Pruritus Patent Protection

Optimal Research and Industrial Applications for 4-(tert-butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide


Chronic Neuropathic Pain Drug Discovery Programs Requiring Polypharmacological Calcium Channel Modulators

The dual N-type/T-type calcium channel antagonism of this compound makes it an ideal tool compound for drug discovery programs targeting chronic neuropathic pain, where simultaneous blockade of multiple calcium channel subtypes may provide superior efficacy to single-channel agents [1]. The compound has been validated in spinal nerve ligation-induced neuropathic pain models as part of a broader program investigating T-type calcium channel modulators for peripheral neuropathies, supporting its translational relevance [2]. Procurement of this specific compound enables researchers to probe the therapeutic potential of combined N-type/T-type calcium channel blockade without the need for multi-compound cocktail approaches.

Investigating NGF/TrkA Pathway–Calcium Channel Crosstalk in Pain Signaling

The unique dual-target profile of TrkA inhibition and calcium channel blockade [1] positions this compound as a valuable probe for dissecting the crosstalk between neurotrophin signaling and ion channel regulation in pain pathways. Academic and preclinical research groups studying NGF-mediated pain sensitization can utilize this compound to simultaneously disrupt both NGF/TrkA signaling and calcium-dependent neurotransmitter release, enabling investigation of synergistic mechanisms that single-target agents cannot reveal.

Preclinical Pruritus Models with Neuropathic Components

This compound is specifically patented for pruritus (itch) [1], a condition with limited effective therapeutics that often shares neuropathic mechanisms with chronic pain. The N-type calcium channel blockade (IC50 = 150 nM) [2] may contribute to anti-pruritic activity by inhibiting neurotransmitter release from primary sensory neurons. Researchers developing novel anti-pruritic agents can employ this compound as a reference standard in preclinical itch models, especially where both calcium channel modulation and TrkA inhibition are hypothesized to contribute to efficacy.

Oncology Research Leveraging TrkA Inhibition for NGF-Dependent Tumors

Patent data indicates this compound is also being investigated for solid tumors and thymic cancer, likely due to its TrkA inhibitory activity [1]. NGF/TrkA signaling has been implicated in tumor growth, angiogenesis, and cancer-related pain. Oncology research groups studying TrkA-driven malignancies can use this compound to explore the therapeutic potential of combined TrkA inhibition and calcium channel blockade, a profile that may offer advantages over pure TrkA inhibitors such as larotrectinib or entrectinib in cancers where calcium signaling also contributes to proliferation.

Quote Request

Request a Quote for 4-(tert-butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.